Thiomandelic acid

Description

Historical Context of Thiomandelic Acid in Chemical Biology

The emergence of "chemical biology" as a distinct field has historically aimed to bridge the gap between the precise understanding of chemical structures and the complex, often imprecise, world of biological systems. This interdisciplinary approach seeks to leverage synthetic chemistry to create molecules with specific biological functions, thereby controlling the activity of macromolecules within living cells. wikidata.orgnih.gov

Within this evolving field, this compound gained prominence with its identification as a broad-spectrum inhibitor of zinc β-lactamases in 2001. wikipedia.orgfishersci.bewikipedia.orgnih.gov This discovery marked a significant milestone, as this compound was among the first thiol-based metallo-β-lactamase (MBL) inhibitors reported, paving the way for further research into this class of compounds. wikipedia.orgnih.gov Its synthesis can be achieved through various methods, including the reaction of mandelic acid with phosphorus pentasulfide or the reduction of mandelonitrile (B1675950) followed by treatment with hydrogen sulfide. fishersci.ca

Significance of this compound in Addressing Antimicrobial Resistance Challenges

Antimicrobial resistance poses a severe global health threat, largely driven by the proliferation of bacterial enzymes that inactivate antibiotics. Among these, metallo-β-lactamases (MBLs) are particularly concerning as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. wikipedia.orgfishersci.nlguidetopharmacology.orgguidetopharmacology.orgmitoproteome.org A critical challenge is that MBLs are not inhibited by commonly used β-lactamase inhibitors such as clavulanic acid, necessitating the discovery of new therapeutic strategies. guidetopharmacology.orgnih.gov

This compound has demonstrated significant potential in addressing this challenge by acting as a broad-spectrum MBL inhibitor. It exhibits potent inhibitory activity against various MBLs, including members of the B1 and B3 subclasses, and is effective against most B2 subclass enzymes, with the exception of the Aeromonas hydrophila CphA enzyme. wikipedia.orgfishersci.bewikipedia.orgfishersci.nlsigmaaldrich.com

Table 1: Inhibitory Activity of this compound Isomers against Bacillus cereus MBL (BcII)

| Isomer | Ki Value (µM) |

| Racemic | 0.09 wikipedia.orgguidetopharmacology.org |

| R-thiomandelic acid | 0.09 fishersci.befishersci.nl |

| S-thiomandelic acid | 1.28 fishersci.befishersci.nlguidetopharmacology.org |

The mechanism of action of this compound involves its thiol group directly coordinating one or both zinc ions present in the MBL active site. This coordination displaces the bridging water molecule, which is crucial for the enzyme's hydrolytic activity against β-lactam antibiotics. fishersci.benih.govfishersci.nlguidetopharmacology.orgmims.comnih.gov The presence of both a thiol and a carboxylate group enhances its inhibitory potency, with the affinity being greatest when these groups are in close proximity. fishersci.befishersci.nlwikidoc.orgmims.com

Furthermore, this compound has been shown to resensitize MBL-expressing Gram-negative bacteria to meropenem, a critical β-lactam antibiotic. sigmaaldrich.comfishersci.ca This synergistic activity highlights its potential to restore the efficacy of existing antibiotics against resistant strains. guidetopharmacology.orgsigmaaldrich.comfishersci.ca

Despite its promising in vitro activity, challenges remain for the clinical development of thiol-based MBL inhibitors like this compound. Issues such as the propensity for oxidation to its corresponding disulfide and potential interactions with human metalloproteases and free zinc ions can affect its stability and selectivity, precluding direct clinical use. nih.govfishersci.cawikipedia.orgfishersci.ca

Overview of Key Research Areas in this compound Chemistry

Research into this compound chemistry continues to explore its synthesis, coordination properties, and structural interactions to overcome existing limitations and enhance its therapeutic potential.

Synthesis and Analogues: Various synthetic routes have been developed for this compound, including the reaction of mandelic acid with phosphorus pentasulfide or the reduction of mandelonitrile followed by treatment with hydrogen sulfide. fishersci.ca Extensive efforts have also focused on synthesizing analogues to elucidate structure-activity relationships. Studies have confirmed that the thiol group is essential for its inhibitory activity, while the carboxylate group significantly increases its potency. Replacing the thiol group with other functionalities like hydroxyl, bromo, or amidoxime (B1450833) typically abolishes the inhibitory effect. wikipedia.orgfishersci.befishersci.nlnih.gov

Coordination Chemistry: A key area of research involves understanding the precise coordination chemistry of this compound with metal ions, particularly the zinc atoms in MBLs. It has been established that the thiol group of this compound effectively bridges the two zinc ions in the active site of MBLs. fishersci.benih.govfishersci.nlguidetopharmacology.orgmims.comnih.gov This bidentate interaction is critical for its inhibitory mechanism. Studies using techniques like Nuclear Magnetic Resonance (NMR) and Perturbed Angular Correlation (PAC) spectroscopy have provided detailed insights into these metal-binding interactions, revealing that different enantiomers of thiomandelate can exhibit distinct coordination geometries. mims.commims.comuni.luuni.lu

Structural Studies: High-resolution structural studies, including solution NMR structures of MBLs in complex with R-thiomandelic acid, have provided valuable information on the molecular interactions that govern its inhibitory activity. These studies have shown that this compound induces conformational changes in the enzyme, such as movements of the β3-β4 loop, which are consistent with the binding of other larger inhibitors. fishersci.befishersci.nlmitoproteome.orgmims.com This detailed structural understanding is crucial for guiding the rational design of more effective MBL inhibitors.

Synergistic Activity: Beyond its direct inhibitory action, research has highlighted the synergistic potential of this compound. When combined with carbapenem (B1253116) antibiotics like meropenem, this compound can restore the antibacterial activity against Gram-negative bacteria expressing various MBLs, including IMP, NDM, and VIM types. guidetopharmacology.orgsigmaaldrich.comfishersci.cafishersci.ca This synergistic effect is a promising avenue for developing combination therapies to overcome widespread antibiotic resistance.

Structure

3D Structure

Properties

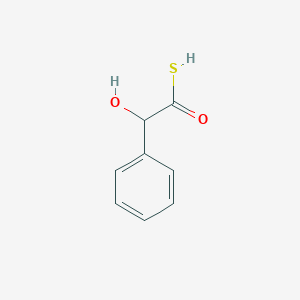

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-hydroxy-2-phenylethanethioic S-acid |

InChI |

InChI=1S/C8H8O2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) |

InChI Key |

DAROXWRZFHLQLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)S)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thiomandelic Acid

Established Synthetic Routes for Thiomandelic Acid

The synthesis of this compound can be approached through methods that yield a racemic mixture or through techniques designed to produce a single stereoisomer.

Racemic Synthesis Approaches

The preparation of racemic this compound has been accomplished using modifications of established organic reactions. A notable method is based on the procedure developed by Bonner. researchgate.netresearchgate.netacs.org This approach typically starts from a precursor like mandelic acid or a related phenylacetic acid derivative. One general strategy involves the nucleophilic substitution of a leaving group at the alpha-position of a phenylacetic acid derivative with a sulfur nucleophile.

For instance, a common precursor, α-bromophenylacetic acid, can be reacted with a sulfur source to yield racemic this compound. The synthesis of this compound and its para-substituted analogues has been reported in racemic form through a modified version of the procedure described by Bonner. researchgate.netresearchgate.net

Table 1: Key Reagents in Racemic Synthesis of this compound

| Starting Material | Key Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| α-Bromophenylacetic acid | Sulfur Nucleophile (e.g., NaSH) | Racemic this compound | researchgate.netresearchgate.net |

Stereoselective Synthesis Techniques

The demand for enantiomerically pure compounds has driven the development of stereoselective syntheses of this compound. These methods are critical as the biological activity of chiral molecules often resides in a single enantiomer.

One established procedure for preparing the individual optical isomers, (R)- and (S)-thiomandelic acid, is the method developed by Strijtveen and Kellogg. researchgate.netuu.nlpku.edu.cnresearchgate.netnih.gov This technique often involves the SN2 substitution of a chiral starting material with a sulfur nucleophile, where the stereochemistry is controlled. The use of cesium thiocarboxylates is a key feature of this methodology, which allows for the synthesis of optically active thiols that are prone to racemization. pku.edu.cn

Another approach begins with an enantiomerically pure starting material, such as (S)-mandelic acid. This involves the esterification of the acid, followed by mesylation of the hydroxyl group. Subsequent substitution of the resulting mesylate with a thioacetate (B1230152) anion, followed by hydrolysis, yields the desired this compound enantiomer, for example (S)-thiomandelic acid. nih.govacs.org

Furthermore, highly enantioselective S–H bond insertion reactions, catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids, have been developed to provide chiral sulfur-containing compounds with excellent enantioselectivities. pku.edu.cn

Table 2: Comparison of Stereoselective Synthesis Methods

| Method | Chiral Source/Catalyst | Key Transformation | Product | Reference(s) |

|---|---|---|---|---|

| Strijtveen & Kellogg | Chiral Precursor | SN2 substitution with cesium thiocarboxylates | (R)- or (S)-Thiomandelic Acid | researchgate.netuu.nlpku.edu.cnresearchgate.netnih.gov |

| From Chiral Mandelic Acid | (S)-Mandelic Acid | Mesylation and substitution with thioacetate | (S)-Thiomandelic Acid | nih.govacs.org |

Synthesis of this compound Analogues and Derivatives

The modification of the core this compound structure, either at the phenyl ring, the thiol group, or the carboxylate group, has led to a diverse range of derivatives with tailored properties.

Para-Substituted Analogues

A variety of para-substituted analogues of this compound have been synthesized to investigate structure-activity relationships. researchgate.netresearchgate.net These syntheses typically begin with appropriately substituted starting materials. For example, to synthesize 4-nitrothis compound, one would start with a 4-nitrophenyl precursor. The general synthetic routes, such as the modified Bonner method, are then applied. researchgate.net

Research has described the synthesis of a series of analogues with different substituents at the para-position of the phenyl ring, including methyl, chloro, bromo, and nitro groups. nih.gov

Table 3: Examples of Synthesized Para-Substituted this compound Analogues

| Substituent (Para-position) | Starting Material Example | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Nitro (NO₂) | 4-Nitrophenylacetic acid derivative | Modified Bonner Synthesis | researchgate.netnih.gov |

| Fluoro (F) | 4-Fluorophenylacetic acid | Modified Bonner Synthesis | researchgate.net |

| Chloro (Cl) | 4-Chlorophenylacetic acid derivative | General Racemic/Stereoselective Routes | nih.gov |

| Bromo (Br) | 4-Bromophenylacetic acid derivative | General Racemic/Stereoselective Routes | nih.gov |

Thiol-Containing Derivatives

Derivatives where the thiol group is modified or incorporated into a larger structure are of significant interest. An example is the synthesis of N-(2-mercaptoethyl)-2-phenylacetamide. rsc.orghud.ac.uk The synthesis of such compounds can involve the amidation of phenylacetic acid with a protected amino-thiol, followed by deprotection. For instance, 2-phenylacetic acid can be converted to its acyl chloride, which then reacts with an appropriate amino-thiol to form the amide bond. The synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has also been reported through an amidation reaction. nih.gov

These derivatives highlight the importance of the thiol group for biological activity, as replacing it with groups like hydroxyl or bromo often leads to a loss of function. researchgate.net

Table 4: Synthesis of Thiol-Containing Derivatives

| Derivative Name | Key Synthetic Step | Reagents | Reference(s) |

|---|---|---|---|

| N-(2-mercaptoethyl)-2-phenylacetamide | Amide bond formation | 2-Phenylacetyl chloride, 2-Aminoethanethiol | rsc.orghud.ac.uk |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | Amidation | Phenylacetic acid derivatives, 5-Amino-1,3,4-thiadiazole-2-thiol, EDC, HOBt | nih.gov |

Carboxylate-Modified Derivatives

Modification of the carboxylic acid moiety of this compound into esters, amides, or other functional groups provides another avenue for creating diverse analogues. The synthesis of these derivatives often involves standard transformations of carboxylic acids. guidechem.comnih.govrsc.org

For example, the ethyl esters of this compound have been prepared from the corresponding acids. researchgate.net The synthesis of L-benzyl tyrosine thiol carboxylic acid analogues involves multiple steps, including the coupling of protected amino acids. nih.govuq.edu.au More complex derivatives, such as cephalosporin (B10832234) conjugates of this compound, have been prepared via BF₃-promoted substitution followed by acylation.

Amide derivatives can be synthesized by activating the carboxylic acid, for example by converting it to an acyl chloride or using coupling reagents like HBTU or EDC, and then reacting it with an amine. nih.govuq.edu.augoogle.com

Table 5: Examples of Carboxylate-Modified Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Resulting Derivative | Reference(s) |

|---|---|---|---|---|

| Ester | Esterification | This compound, Ethanol, Acid catalyst | Ethyl thiomandelate | researchgate.netuniversiteitleiden.nl |

| Amide | Amidation via coupling reagents | L-tyrosine derivative, Thioacetic acid, HBTU, DIPEA | L-benzyl tyrosine thiol carboxylic acid amide | nih.govuq.edu.au |

Cephalosporin Conjugates for Thiol Delivery

The conjugation of this compound to cephalosporin scaffolds has been investigated as a prodrug strategy for the targeted delivery of thiol-based inhibitors to metallo-β-lactamases (MBLs). researchgate.netresearchgate.net The core concept is that the cephalosporin moiety is recognized and hydrolyzed by MBLs, which in turn would release the active thiol-based inhibitor in a controlled manner, both spatially and temporally. researchgate.net This approach aims to enhance the selectivity and stability of the thiol inhibitors, which can be prone to oxidation. researchgate.netscispace.com

Two primary synthetic routes have been employed to create these cephalosporin-thiol conjugates. researchgate.netresearchgate.netscispace.comajgreenchem.com The first method involves the thioalkylation of a mercaptoacetophenone with a chloromethyl cephalosporin intermediate, commonly referred to as "GCLE," which is a key precursor in the industrial synthesis of cephalosporin antibiotics. researchgate.netresearchgate.netscispace.comajgreenchem.com This is followed by a deprotection step using trifluoroacetic acid (TFA). researchgate.netresearchgate.netscispace.comajgreenchem.com

A second, more direct route involves the boron trifluoride (BF3)-promoted substitution of 7-aminocephalosporanic acid (7-ACA) with this compound. researchgate.netresearchgate.netscispace.comajgreenchem.com Subsequent acylation of the 7-amino group completes the synthesis of the target conjugate. researchgate.netresearchgate.netscispace.comajgreenchem.com It is noteworthy that when using this compound as a building block, the resulting conjugate is often a diastereomeric mixture due to the stereochemical instability of the starting thiol. researchgate.netscispace.comajgreenchem.com

Interestingly, while these conjugates were designed as prodrugs, studies have shown that the enzymatic hydrolysis of the β-lactam ring by MBLs does not always lead to the release of the thiol inhibitor. researchgate.netscispace.comajgreenchem.com Despite this, the this compound-cephalosporin conjugates themselves have demonstrated potent inhibitory activity against certain MBLs, particularly those of the IMP-type. researchgate.netajgreenchem.comsciforum.net Kinetic studies suggest that these conjugates act as slowly turned-over substrates rather than simple prodrugs. ajgreenchem.comsciforum.net Modeling studies indicate that the this compound portion of the conjugate establishes productive interactions within the active site of IMP-type enzymes. researchgate.net

Below is a table summarizing the inhibitory activity of a key this compound-cephalosporin conjugate against various metallo-β-lactamases.

| Conjugate | Target Enzyme | IC50 (nM) |

| This compound Conjugate (8) | IMP-1 | Data Not Available in Provided Snippets |

| This compound Conjugate (8) | IMP-28 | Data Not Available in Provided Snippets |

| This compound Conjugate (8) | VIM-2 | Data Not Available in Provided Snippets |

| This compound Conjugate (8) | NDM-1 | Data Not Available in Provided Snippets |

| IC50 values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |

Amino Acid Thioester Derivatives

Amino acid thioester derivatives of compounds containing both thiol and carboxylic acid groups, such as this compound, have been synthesized and evaluated for their inhibitory activity against metallo-β-lactamases (MβLs). worktribe.com These thioesters are often considered "pro-drugs" designed to deliver a mercaptoacetic acid inhibitor upon hydrolysis. worktribe.comajrconline.org

The synthesis of these derivatives has been reported through a multi-step process. wikipedia.org For instance, 2-thiopheneacetyl chloride can be reacted with various amino acids under basic conditions to form the corresponding amides. wikipedia.org These intermediates are then reacted with mercaptoacetic acid in the presence of triethylamine (B128534) to yield the final 2-thiopheneacetyl mercaptoacetic acid thioester derivatives. wikipedia.org

These compounds have shown broad-spectrum inhibitory efficacy against various MβL subclasses, including B1, B2, and B3. worktribe.com For example, a series of nine amino acid thioesters exhibited inhibitory activity against ImiS, IMP-1, NDM-1, and L1, with IC50 values ranging from 0.02 to 54.9 µM. worktribe.com Stability evaluations have indicated that these thioesters can be partially hydrolyzed by MβLs, releasing mercaptoacetic acid, suggesting a dual mechanism of inhibition by both the intact thioester and its hydrolytic product. worktribe.com

The following table presents the inhibitory activity of selected amino acid thioester derivatives against various MβLs.

| Compound | Target Enzyme | IC50 (µM) |

| Thioester 1 | ImiS | 0.02 - 16.63 |

| Thioester 1 | IMP-1 | 0.02 - 16.63 |

| Thioester 1 | NDM-1 | 0.02 - 16.63 |

| Thioester 1 | L1 | 0.02 - 16.63 |

| Thioester 5 | ImiS | Data Not Available in Provided Snippets |

| Thioester 5 | IMP-1 | Data Not Available in Provided Snippets |

| Thioester 5 | NDM-1 | > 54.9 |

| Thioester 5 | L1 | Data Not Available in Provided Snippets |

| Thioester 7 | NDM-1 | > 54.9 |

| IC50 values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives for evaluation as metallo-β-lactamase (MBL) inhibitors is an active area of research, leveraging the imidazole scaffold's prevalence in biologically active compounds. researchgate.netresearchgate.net While direct synthetic routes starting from this compound to produce imidazole derivatives are not extensively detailed in the provided research, general methodologies for imidazole synthesis are well-established and have been used to create compounds tested for MBL inhibition. researchgate.netresearchgate.netajrconline.orgmdpi.com

Common synthetic strategies for the imidazole ring that could theoretically be adapted for precursors derived from this compound include:

Debus-Radziszewski Imidazole Synthesis: This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.orgwikipedia.org The carboxylic acid of this compound could potentially be converted into an aldehyde or a related dicarbonyl species to serve as a starting material in this reaction.

Condensation of α-haloketones with amidines: A widely used method for imidazole ring construction involves the reaction of an α-bromoketone with formamidine (B1211174) acetate (B1210297) in liquid ammonia. mdpi.com

Van Leusen Imidazole Synthesis: This versatile method utilizes tosylmethyl isocyanides (TosMICs) reacting with an aldimine, which can be formed from an aldehyde and a primary amine. ajrconline.org

In practice, studies on imidazole-based MBL inhibitors have often focused on synthesizing libraries of imidazole derivatives and then screening them for activity. researchgate.netresearchgate.net For example, one study synthesized various imidazole derivatives and identified two molecules with IC50 values of 39 µM and 46 µM against the MBL IMP-1. researchgate.netresearchgate.net In silico modeling suggested that the nitro group of one of the active compounds formed coordinate bonds with the zinc ions in the enzyme's active site. researchgate.net

Another approach has been the synthesis of thiol derivatives of L-amino acids, such as L-tyrosine, which are then investigated for their inhibitory effects. researchgate.net While not direct imidazole derivatives of this compound, these studies highlight the importance of the thiol group for potent inhibition. researchgate.net

The following table lists some synthesized imidazole derivatives and their reported inhibitory concentrations.

| Derivative Type | Target Enzyme | IC50 (µM) |

| Imidazole Derivative 1 | IMP-1 | 39 |

| Imidazole Derivative 2 | IMP-1 | 46 |

| IC50 values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |

Coordination Chemistry of Thiomandelic Acid with Metal Centers

Thiomandelic Acid as a Zinc-Binding Ligand

This compound is recognized as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that rely on zinc ions for their catalytic activity. The inhibitory action of this compound is largely attributed to its effective binding to these crucial zinc centers. medchemexpress.comnih.govresearchgate.netresearchgate.netuq.edu.au The presence of both a thiol group and a carboxylate group contributes significantly to its inhibitory potency; the thiol group is essential for activity, while the carboxylate group enhances it, particularly when these groups are in close proximity. nih.govresearchgate.netresearchgate.netresearchgate.net

In its interaction with zinc-dependent enzymes like metallo-β-lactamases, this compound typically binds by bridging the two zinc ions present in the enzyme's active site. researchgate.netnih.govresearchgate.net This bridging coordination mode, primarily facilitated by the thiol group, is crucial for its inhibitory mechanism. The carboxylate group of this compound may also engage in additional interactions, such as binding to an arginine residue (e.g., Arg91) within the enzyme's active site, further stabilizing the complex. nih.govresearchgate.net Promising inhibitors of MBLs are known to directly coordinate one or both zinc atoms through functional groups like thiols or carboxylates. researchgate.net

Studies on the binding affinity of this compound to zinc-containing enzymes, such as the Bacillus cereus metallo-β-lactamase (BcII), have revealed significant inhibitory potencies. The R-enantiomer of this compound exhibits a dissociation constant (Ki) of 0.09 µM, while the S-isomer shows a Ki of 1.28 µM against the Bacillus cereus enzyme. nih.govresearchgate.net This indicates a submicromolar affinity for the R-isomer. This compound generally demonstrates submicromolar Ki values across a range of tested metallo-β-lactamases, highlighting its broad-spectrum inhibitory nature. nih.gov

Further investigations using IC50 values against specific MBLs, such as NDM-1 and IMP-1, demonstrate this compound's effectiveness. It exhibits IC50 values of 3.2 µM against NDM-1 and a particularly potent 0.02 µM against IMP-1. nih.govd-nb.info While strong zinc binding is often a characteristic of MBL inhibitors, research suggests that it is not always a prerequisite for potent enzyme inhibition. nih.govd-nb.info

| Enzyme (Source) | This compound Enantiomer | Ki (µM) | IC50 (µM) |

|---|---|---|---|

| Bacillus cereus | R-Thiomandelic acid | 0.09 | N/A |

| Bacillus cereus | S-Thiomandelic acid | 1.28 | N/A |

| NDM-1 | This compound | N/A | 3.2 |

| IMP-1 | This compound | N/A | 0.02 |

Interactions with Other Relevant Metal Ions (e.g., Cadmium)

Beyond zinc, this compound also engages in significant interactions with other metal ions, notably cadmium. Studies involving cadmium-substituted Bacillus cereus metallo-β-lactamase have shown that both the R and S enantiomers of this compound bind to the two cadmium ions in the enzyme's active site. nih.govresearchgate.net This binding occurs via the thiol group, which bridges between the two metal centers. nih.govresearchgate.net For instance, R-thiomandelate's bridging coordination is confirmed by the observation of scalar coupling between its Hα proton and both cadmium ions. nih.gov The presence of thiomandelate has been shown to induce positive cooperativity in metal binding in cadmium-substituted BcII enzyme, in contrast to the negative cooperativity observed in the free enzyme. nih.govresearchgate.net

Influence of Stereochemistry on Metal Coordination

The stereochemistry of this compound plays a critical role in its metal coordination and inhibitory activity. This compound possesses a chiral center, leading to R and S enantiomeric forms. These two chiral forms exhibit distinct coordination geometries when bound to metal centers. nih.govresearchgate.net For example, in complexes with cadmium-substituted metallo-β-lactamase, the R-enantiomer forms a complex that shows evidence of a dynamic process in the nanosecond time regime, a characteristic not observed with the S-enantiomer. nih.gov

Furthermore, the stereochemical differences translate into varying binding affinities and inhibitory potencies. As noted, the R-thiomandelic acid generally demonstrates a significantly higher affinity and inhibitory effect compared to its S-isomer. For instance, the Ki value for R-thiomandelic acid against Bacillus cereus enzyme is 0.09 µM, while for the S-isomer it is 1.28 µM. nih.govresearchgate.net This highlights that the specific spatial arrangement of the functional groups in the R-enantiomer is more conducive to optimal interaction with the enzyme's active site and its metal ions.

Mechanistic and Structural Elucidation of Thiomandelic Acid S Biological Activity

Thiomandelic Acid: A Broad-Spectrum Inhibitor of Metallo-β-Lactamases (MBLs)

This compound is recognized as a simple yet potent, broad-spectrum inhibitor of metallo-β-lactamases. nih.govmedchemexpress.comnih.gov Its ability to inhibit a wide range of MBLs makes it a valuable compound in the study of antibiotic resistance. nih.govacs.org The inhibitory action of this compound is crucial in resensitizing resistant Gram-negative bacteria to antibiotics like meropenem. acs.org

Inhibition Kinetics and Potency against MBL Subclasses (B1, B2, B3)

This compound demonstrates notable inhibitory activity across various MBL subclasses, particularly B1 and B3. researchgate.netresearchgate.net It has been identified as a sub-micromolar inhibitor for several MBLs within these subclasses, including BcII, IMP-1, IMP-2, VIM-1, CcrA, BlaB, L1, and FEZ-1. researchgate.net However, its efficacy against the subclass B2 enzyme CphA from Aeromonas hydrophila is considerably weaker. medchemexpress.comresearchgate.netresearchgate.net

The inhibitory potency of this compound is stereospecific. For the Bacillus cereus MBL (BcII), the R-enantiomer exhibits a significantly lower inhibition constant (Ki) of 0.09 µM compared to the S-isomer, which has a Ki of 1.28 µM. nih.govnih.gov This highlights the importance of the inhibitor's three-dimensional structure in its interaction with the enzyme's active site. While potent against many MBLs, this compound's weaker inhibition of the B2 subclass, with a Ki of 144 µM for CphA, indicates a limitation in its spectrum of high-potency activity. nih.govscispace.com

Enzyme Kinetic Studies

Kinetic studies have been instrumental in characterizing the inhibitory mechanism of this compound. These studies reveal that the thiol group is essential for its inhibitory activity, while the carboxylate group enhances its potency. nih.govresearchgate.net Thioesters of this compound have been shown to act as substrates for MBLs, releasing this compound in the process, which suggests a potential avenue for the design of prodrugs. nih.gov The broad-spectrum activity of this compound, with submicromolar Ki values for most tested MBLs (with the exception of the A. hydrophila enzyme), is a rare characteristic among MBL inhibitors. nih.gov

Molecular Mechanism of MBL Inhibition by this compound

The inhibitory action of this compound is rooted in its direct interaction with the MBL active site, which contains one or two zinc ions essential for catalysis.

Active Site Binding and Ligand-Enzyme Interactions

NMR and perturbed angular correlation (PAC) spectroscopy studies have provided detailed insights into the binding mode of this compound. nih.gov Both the R and S enantiomers of this compound bind in a manner where the thiol group of the inhibitor bridges the two metal ions in the active site of binuclear MBLs. nih.govnih.gov This bridging interaction is a key feature of its inhibitory mechanism. For the R-enantiomer, this is further confirmed by the observation of scalar coupling between the inhibitor's alpha-hydrogen and both cadmium ions (used as a substitute for zinc in spectroscopic studies). nih.gov

The binding of this compound also involves interactions with specific amino acid residues in the active site. The carboxylate group of the inhibitor is thought to interact with Arg91 in the B. cereus enzyme. nih.gov Furthermore, the inhibitor's aromatic ring interacts with hydrophobic residues, including Phe34 and Val39, which are part of a conserved hydrophobic pocket. nih.gov This interaction with the β3-β4 loop can induce conformational changes in the enzyme. nih.govnih.gov

Displacement of Catalytic Water Molecules

A crucial step in the catalytic mechanism of MBLs is the activation of a water molecule by the zinc ions to hydrolyze the β-lactam ring of antibiotics. The binding of this compound's thiol group to both zinc ions displaces the bridging water molecule that is essential for this hydrolytic activity. researchgate.netbiomedpharmajournal.org This displacement effectively shuts down the enzyme's catalytic machinery.

Induction of Positive Cooperativity in Metal Binding

An interesting consequence of this compound binding to MBLs is the induction of positive cooperativity in metal ion binding. nih.govmedchemexpress.com In the absence of the inhibitor, the free enzyme often exhibits negative cooperativity for metal ion binding. nih.gov However, in the presence of this compound, the binding of one metal ion increases the affinity for the second, leading to a more stable binuclear enzyme-inhibitor complex. nih.gov This is evident from the relative populations of mononuclear and binuclear enzyme forms at varying metal concentrations. nih.gov

Structural Biology of this compound-Enzyme Complexes

The interaction between this compound and metallo-β-lactamases (MBLs) has been a subject of detailed structural investigation, providing critical insights into its inhibitory mechanism. By employing a combination of advanced spectroscopic techniques, researchers have elucidated the specific binding modes and the resulting conformational changes within the enzyme.

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Solution NMR spectroscopy has been a pivotal tool in defining the binding mode of this compound to MBLs, particularly the subclass B1 enzyme BcII from Bacillus cereus. portlandpress.comnih.gov These studies have often utilized cadmium-substituted enzymes, as the ¹¹³Cd nucleus is a sensitive NMR probe for investigating the metal ion environment in these metalloenzymes. nih.govnih.gov

Initial studies identified R-thiomandelate as a promising broad-spectrum inhibitor of MBLs. portlandpress.com Subsequent high-resolution solution NMR structures of the Bacillus cereus metallo-β-lactamase BcII, both in its free form and in a complex with R-thiomandelic acid, were the first of their kind to be reported. portlandpress.comnih.gov

Key findings from NMR studies reveal that the thiol group of this compound is crucial for its inhibitory activity. nih.gov Upon binding to the dinuclear active site of the MBL, the thiol's sulfur atom displaces the bridging water/hydroxide molecule that is essential for catalysis and coordinates to both metal ions. researchgate.net This bridging interaction was confirmed by ¹¹³Cd NMR studies on the cadmium-substituted BcII enzyme. The binding of both the R- and S-enantiomers of this compound caused significant downfield shifts of both ¹¹³Cd resonances, indicating a direct interaction with both metal centers. nih.govresearchgate.net

For the complex with R-thiomandelate, the bridging coordination was unequivocally confirmed by the observation of scalar coupling (J-coupling) between the inhibitor's Hα proton and both of the ¹¹³Cd ions. nih.gov This demonstrates a covalent link through the sulfur atom to both metal ions. While both enantiomers bridge the two metal ions, NMR data suggests that their detailed coordination geometries are different. nih.gov Further NMR experiments, such as water-Ligand Observed Gradient Spectroscopy (wLOGSY) and Carr-Purcell-Meiboom-Gill (CPMG) spectroscopy, have been used to study the binding of this compound to other MBLs like VIM-5, confirming it as a moderate to strong binder to the di-zinc form of the enzyme but showing no binding to the apo-enzyme (metal-free). rsc.org

Table 1: This table presents the chemical shifts of the two ¹¹³Cd resonances in the active site of the BcII enzyme from Bacillus cereus, alone and in the presence of one equivalent of either R- or S-thiomandelate. The significant downfield shifts upon inhibitor binding indicate direct coordination of the inhibitor to both metal ions. Data sourced from Damblon et al. (2003). nih.govresearchgate.net

Perturbed Angular Correlation (PAC) Spectroscopy Investigations

Perturbed Angular Correlation (PAC) spectroscopy, which measures the perturbation of the angular correlation of γ-rays emitted from a probe nucleus (in this case, ¹¹¹mCd), has been used in conjunction with NMR to provide further details on the metal coordination environment in MBLs upon this compound binding. nih.govnih.gov

Studies on cadmium-substituted B. cereus metallo-β-lactamase (BcII) showed that the addition of either R- or S-thiomandelate causes distinct changes in the PAC spectra, confirming that the inhibitor binds in a way that its thiol group bridges the two metal ions. nih.gov The PAC spectra, which are sensitive to the geometry and dynamics of the metal coordination sphere, revealed differences between the complexes formed with the two enantiomers. nih.gov

Specifically, the complex with R-thiomandelate showed evidence of a dynamic process occurring on the nanosecond timescale, which was not observed for the S-enantiomer complex. nih.gov This suggests a difference in the flexibility or conformational dynamics of the two diastereomeric complexes. PAC studies also provided clear evidence for a switch in metal binding cooperativity. While the free enzyme exhibits negative cooperativity for metal ion binding, the presence of this compound induces strong positive cooperativity, meaning the binding of the first metal ion enhances the affinity for the second. nih.govnih.gov This effect stabilizes the binuclear state of the enzyme, which is the target of the inhibitor. uliege.be

Conformational Changes in MBLs upon this compound Binding (e.g., β3-β4 loop dynamics)

The binding of this compound to the active site of MBLs induces significant conformational changes in the enzyme, particularly in the flexible loops that flank the active site. portlandpress.comnih.gov The high-resolution solution structure of the BcII-R-thiomandelate complex revealed the crucial role of the mobile β3–β4 loop (also known as loop L3) in inhibitor binding. portlandpress.comnih.gov

This loop, which is a characteristic feature of subclass B1 MBLs, repositions upon inhibitor binding to form part of the binding site. researchgate.net In the complex, the phenyl ring of R-thiomandelic acid sits (B43327) in a hydrophobic pocket created by residues from this mobile β3–β4 loop and the β11–α4 loop. nih.govresearchgate.net Key hydrophobic residues, such as Phe³⁴ and Val³⁹ (BBL numbering) in the β3–β4 loop, make direct contact with the inhibitor's aromatic ring. nih.gov

The flexibility of the β3–β4 loop allows the enzyme to accommodate a variety of inhibitors with different side chains. nih.govresearchgate.net The changes in the enzyme's structure upon this compound binding clarify the role of this mobile loop, showing how it closes down over the active site to secure the inhibitor. portlandpress.comnih.gov This "induced fit" mechanism, where the enzyme adapts its conformation to the inhibitor, is a key aspect of the potent inhibition by this compound. The adaptability of this hydrophobic pocket is considered a significant factor in the ability of B1 MBLs to bind a structurally diverse range of inhibitors. nih.gov

Mentioned Compounds

Structure Activity Relationship Sar Studies of Thiomandelic Acid Derivatives

Identification of Key Pharmacophoric Features for MBL Inhibition

The inhibitory activity of thiomandelic acid against MBLs is primarily attributed to the presence and specific arrangement of its key functional groups: the thiol and carboxylate moieties. These groups are critical for effective binding within the enzyme's active site. researchgate.netportlandpress.com

Role of Thiol Group in Enzyme Activity Modulation

The thiol (-SH) group of this compound is unequivocally identified as an essential pharmacophoric feature for its MBL inhibitory activity. Research has demonstrated that replacing the thiol group with other functionalities, such as hydroxyl, bromo, or aldoxime groups, leads to a complete loss of inhibitory activity. researchgate.netresearchgate.net

The mechanism by which the thiol group exerts its effect involves direct coordination with the zinc ions present in the MBL active site. nih.govportlandpress.comresearchgate.netbiomedpharmajournal.orgredemc.netchemrxiv.org MBLs are zinc-dependent enzymes, and their catalytic mechanism relies on these metal ions. The thiol group acts as a chelator, binding to one or both zinc atoms. portlandpress.comresearchgate.netbiomedpharmajournal.org This interaction is critical as it can displace the bridging water molecule, which is essential for the MBL's hydrolytic activity against β-lactam antibiotics. researchgate.netbiomedpharmajournal.org Furthermore, the deprotonated sulfhydryl portion of the thiol group may covalently interact with the MBL active sites. researchgate.net Thiol-containing compounds, including this compound, generally exhibit broad-spectrum MBL inhibition, affecting various subclasses such as B1, B2, and B3. nih.govresearchgate.netresearchgate.netredemc.net

Significance of Carboxylate Functionality

In addition to the thiol group, the carboxylate (-COO-) functionality of this compound plays a significant role in enhancing its inhibitory potency. researchgate.netportlandpress.com While the thiol group is essential for activity, the carboxylate group contributes to stronger binding interactions. Studies have shown that the carboxylate group can interact with specific amino acid residues within the MBL active site, such as Arg91 in the Bacillus cereus BcII enzyme, through interactions like hydrogen bonding or electrostatic forces. acs.orgacs.org

The combined presence of both the thiol and carboxylate groups is well-established as a potent inhibitory combination. Even simpler mercaptocarboxylate compounds, like mercaptoacetic acid and 2-mercaptopropionic acid, demonstrate potent inhibition of subclass B1 MBLs, highlighting the importance of this dual functionality. portlandpress.com Furthermore, modifications involving the replacement of the carboxylate group with bioisosteric alternatives, such as phosphonate (B1237965) esters or phosphonic acids, have been explored. These modifications can significantly influence bioactivity, with phosphonate analogues of mercapto-carboxylic acid MBL inhibitors, including those structurally related to this compound, demonstrating enhanced inhibitory activity. acs.orgacs.orgnih.govwur.nl

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

Modifications to the this compound scaffold, particularly to the aromatic ring, have been investigated to understand their impact on inhibitory potency and selectivity against various MBLs. While some studies on this compound analogues found that varying functional groups at the para-position of the benzene (B151609) ring did not consistently yield more promising derivatives, other research has shown that specific substituent modifications can indeed affect activity. biomedpharmajournal.org

For instance, in studies involving L-benzyl tyrosine thiol carboxylic acid analogues, the introduction of methyl, chloro, bromo, and nitro groups to the benzyl (B1604629) ring resulted in potent inhibitory effects against IMP-1 MBL. The inhibitory constant (Kic) values for these modified compounds ranged from 1.04 µM to 4.77 µM. researchgate.netuq.edu.au

Furthermore, the phenyl and carboxyl moieties within this compound conjugates, such as those formed with cephalosporins, have been identified as crucial for their inhibitory potency. chemrxiv.org Molecular modeling studies suggest that the phenyl group of the this compound moiety can engage in productive interactions, including π-π interactions, with residues like Trp28 and Leu165 within the IMP active site. These specific interactions are believed to contribute significantly to the observed inhibitory potency and selectivity of these conjugates. chemrxiv.org The exploration of phosphonate analogues of mercapto-carboxylic acid MBL inhibitors, exemplified by this compound, has also demonstrated that such modifications can lead to enhanced inhibitory activity. acs.orgnih.govwur.nl

Stereochemical Effects on Biological Activity

This compound possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. Studies have revealed a significant stereochemical preference in its biological activity as an MBL inhibitor. The (R)-enantiomer of this compound consistently demonstrates greater inhibitory potency compared to its (S)-counterpart. researchgate.netresearchgate.netbiomedpharmajournal.orgnih.gov

For example, against the Bacillus cereus BcII enzyme, a representative MBL, the (R)-thiomandelic acid exhibits a dissociation constant (K_i_) of 0.09 µM, whereas the (S)-isomer shows a considerably higher K_i_ of 1.28 µM. researchgate.netresearchgate.netbiomedpharmajournal.orgnih.gov This more than tenfold difference in K_i_ values underscores the critical role of stereochemistry in the binding affinity and inhibitory efficacy of this compound. The specific three-dimensional orientation of the functional groups in the (R)-enantiomer is evidently more favorable for optimal interaction with the MBL active site. Despite this stereoselectivity, racemic this compound (a mixture of both enantiomers) has also been reported as a potent inhibitor against various MBLs, including those from subclasses B1 and B3. researchgate.netmedchemexpress.comresearchgate.netuq.edu.auuc.pt

Table 1: Stereochemical Effects of this compound Enantiomers on BcII MBL Inhibition

| Compound | K_i (µM) against B. cereus BcII MBL |

| (R)-Thiomandelic acid | 0.09 researchgate.netresearchgate.netbiomedpharmajournal.orgnih.gov |

| (S)-Thiomandelic acid | 1.28 researchgate.netresearchgate.netbiomedpharmajournal.orgnih.gov |

Table 2: Activity of L-Benzyl Tyrosine Thiol Carboxylic Acid Analogues against IMP-1 MBL

| Substituent on Benzyl Ring | Kic (µM) against IMP-1 MBL |

| Methyl | 1.04–4.77 researchgate.netuq.edu.au |

| Chloro | 1.04–4.77 researchgate.netuq.edu.au |

| Bromo | 1.04–4.77 researchgate.netuq.edu.au |

| Nitro | 1.04–4.77 researchgate.netuq.edu.au |

Computational and Theoretical Investigations of Thiomandelic Acid

Molecular Docking and Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as thiomandelic acid, and its enzyme target. nih.gov These methods have been instrumental in understanding the binding of this compound to metallo-β-lactamases, a class of enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net

Docking studies consistently predict that this compound binds within the active site of MBLs. mdpi.com Research has shown that the thiol group of this compound is essential for its inhibitory activity, with the carboxylate group enhancing its potency. nih.gov Spectroscopic and kinetic studies support the computational findings that the inhibitor's thiol group likely binds to the zinc ions crucial for the enzyme's catalytic function. nih.gov Specifically, studies on the Bacillus cereus metallo-β-lactamase have indicated that the thiol of this compound may bridge the two metal ions in the active site. nih.gov

Molecular dynamics simulations, which provide insights into the dynamic behavior of the ligand-enzyme complex over time, have been employed to assess the stability of these interactions. nih.govresearchgate.net For inhibitors of enzymes like the Verona integron-encoded metallo-β-lactamase-2 (VIM-2), MD simulations have confirmed the structural stability of the enzyme-inhibitor complexes. researchgate.net These simulations reveal that key interactions, such as hydrogen bonding and coordination with the zinc ions, are maintained, reinforcing the binding modes suggested by docking studies. researchgate.netatlantis-press.com For this compound, MD simulations would be expected to show stable coordination of the thiol group with the active site zinc ions and persistent hydrogen bonding between the carboxylate group and nearby residues, such as Arginine. nih.gov

| Enzyme Target | Key Interacting Residues/Ions | Predicted Interactions | Computational Method |

|---|---|---|---|

| Metallo-β-lactamase (Bacillus cereus) | Zinc Ions, Arginine (Arg91) | Thiol group bridges two zinc ions; Carboxylate group interacts with Arginine. nih.govnih.gov | Molecular Docking, NMR Spectroscopy nih.gov |

| Verona integron-encoded metallo-β-lactamase-2 (VIM-2) | Zinc Ions, Phenylalanine (Phe61), Tyrosine (Tyr67), Tryptophan (Trp87) | Coordination with zinc ions, potential π-π stacking and hydrophobic interactions. researchgate.netnih.gov | Molecular Docking, Molecular Dynamics Simulations researchgate.net |

Quantum Mechanical (QM) Approaches to Elucidate Electronic Properties and Interactions

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory to investigate the electronic properties of molecules and the intricate details of chemical reactions. biomolmd.orgsciencepubco.com These approaches are particularly valuable for studying processes that involve changes in electronic structure, such as bond formation and breaking, charge transfer, and electronic excitation within an enzyme's active site. biomolmd.orgsciencepubco.com

For this compound, QM methods can be used to accurately model the electronic structure of the thiol and carboxylate groups, which are central to its inhibitory activity. nih.gov These calculations can provide insights into the charge distribution, frontier molecular orbitals (HOMO and LUMO), and the molecule's reactivity. nih.gov Understanding these electronic properties is crucial for explaining the nature of the coordination bond between the sulfur atom of this compound and the zinc ions in the MBL active site.

QM/MM simulations, where the chemically active region (this compound and the immediate active site residues) is treated with QM and the rest of the protein and solvent with MM, allow for the study of the inhibitor's interaction within the full enzymatic environment. biomolmd.org This approach can elucidate the electronic perturbations induced by the protein environment on the inhibitor, such as polarization and charge transfer effects, which are critical for an accurate description of the binding interactions. sciencepubco.com For instance, QM/MM can be used to calculate the partial atomic charges on the sulfur and oxygen atoms of this compound when bound to the enzyme, providing a more precise understanding of the electrostatic interactions that stabilize the complex.

In Silico Prediction of Binding Modes and Affinities

In silico methods are widely used to predict how a ligand will bind to a protein and to estimate the strength of this interaction, often expressed as binding affinity (e.g., Ki or Kd). plos.orgnih.gov Molecular docking is the primary tool for predicting the preferred orientation, or binding mode, of a ligand in a protein's binding site. nih.govmdpi.com For this compound, docking studies have been crucial in identifying its binding pose within the active site of various MBLs. nih.govmdpi.com

Following docking, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy, which provides a theoretical estimation of the binding affinity. nih.govscispace.com These calculations have shown a good correlation with experimental binding affinities for various enzyme inhibitors. nih.gov The application of such methods to this compound and its analogs can help in rationalizing their structure-activity relationships. For example, the higher inhibitory potency of (R)-thiomandelic acid (Ki of 0.09 µM) compared to the (S)-isomer (Ki of 1.28 µM) against the Bacillus cereus MBL could be investigated by comparing their calculated binding free energies. nih.gov

These computational predictions of binding modes and affinities are valuable in the early stages of drug discovery, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. nih.govrdd.edu.iq

| This compound Enantiomer | Target Enzyme | Experimental Ki (µM) | Predicted Binding Affinity (Method) | Key Finding |

|---|---|---|---|---|

| (R)-thiomandelic acid | Metallo-β-lactamase (Bacillus cereus) | 0.09 nih.gov | Lower predicted binding free energy (MM/PBSA or MM/GBSA) | Higher predicted affinity correlates with experimental data. nih.govnih.gov |

| (S)-thiomandelic acid | Metallo-β-lactamase (Bacillus cereus) | 1.28 nih.gov | Higher predicted binding free energy (MM/PBSA or MM/GBSA) | Lower predicted affinity correlates with experimental data. nih.govnih.gov |

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical studies, particularly those employing QM/MM methods, are essential for elucidating the detailed mechanisms of enzyme-catalyzed reactions and inhibition. rsc.orgnih.gov While this compound is an inhibitor, understanding the reaction it prevents is key to comprehending its function. QM/MM simulations can model the hydrolysis of β-lactam antibiotics by MBLs, providing insights into the transition states and energy barriers of the reaction pathway. bris.ac.uk

By studying the mechanism of inhibition by this compound, these theoretical approaches can reveal how it disrupts the catalytic cycle. For example, QM/MM calculations can be used to investigate the formation of the coordination complex between the thiol group of this compound and the active site zinc ions. These simulations can determine the energetics of this binding event and explain why this inhibitor-bound state is more stable than the enzyme-substrate complex, thus leading to inhibition.

Furthermore, theoretical studies can explore potential reaction mechanisms that might lead to the inactivation of the enzyme or the degradation of the inhibitor itself. Although this compound is considered a reversible inhibitor, computational methods could investigate the possibility of any covalent interactions or charge-transfer processes that might contribute to its inhibitory effect under specific conditions. These mechanistic insights are crucial for the rational design of more potent and specific inhibitors. uq.edu.au

Advanced Analytical and Spectroscopic Characterization Techniques in Thiomandelic Acid Research

Applications of High-Resolution NMR Spectroscopy for Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of thiomandelic acid and its complexes. portlandpress.comelsevier.comnih.gov It provides atomic-level information on molecular structure, conformation, and dynamics. portlandpress.comnih.gov

In the context of this compound's role as a metallo-β-lactamase (MBL) inhibitor, NMR has been instrumental. portlandpress.com For instance, high-resolution solution NMR structures of the Bacillus cereus metallo-β-lactamase (BcII) in complex with R-thiomandelic acid have been determined. portlandpress.comresearchgate.net These studies reveal significant details about the binding of the inhibitor and the roles of active-site residues. portlandpress.comresearchgate.net

NMR experiments, including standard triple resonance and TOCSY experiments, are used for backbone and side-chain sequence-specific assignments. portlandpress.com Nuclear Overhauser effects (NOEs), assigned in ¹⁵N-edited and ¹³C-edited NOESY-HSQC spectra, provide distance constraints to define the three-dimensional structure. portlandpress.com The analysis of chemical shift perturbations (CSP) upon ligand binding offers a powerful tool to map interaction surfaces. nih.govnih.gov In the case of this compound binding to the BcII enzyme, amide chemical shift perturbations were observed for residues in the β3-β4 loop, suggesting a conformational change induced by the inhibitor. nih.gov

Furthermore, ¹¹³Cd NMR spectroscopy has been used to study the interaction of this compound with the two metal ions in cadmium-substituted Bacillus cereus metallo-β-lactamase. nih.gov These experiments demonstrated that the thiol group of the inhibitor bridges the two metal ions. nih.gov Scalar coupling between the Hα of R-thiomandelic acid and both cadmium ions unambiguously confirmed this binding mode. nih.gov

The following table summarizes typical NMR data used in the structural analysis of this compound and its interactions.

| Technique | Application | Key Findings | Reference |

| ¹H, ¹³C, ¹⁵N NMR | Structural Elucidation of Enzyme-Inhibitor Complex | Determined the high-resolution solution structure of BcII in complex with R-thiomandelic acid. | portlandpress.comresearchgate.net |

| Chemical Shift Perturbation (CSP) | Mapping Binding Interactions | Identified key residues in the enzyme's active site and flanking loops involved in inhibitor binding. | nih.govnih.gov |

| ¹¹³Cd NMR | Investigating Metal Ion Coordination | Confirmed that the thiol group of this compound bridges the two zinc ions in the active site of the metallo-β-lactamase. | nih.gov |

| NOESY | Determining Interatomic Distances | Provided distance constraints for calculating the 3D structure of the enzyme-inhibitor complex. | portlandpress.com |

Mass Spectrometry in Ligand-Enzyme Complex Characterization

Mass spectrometry (MS) is a vital tool for characterizing the non-covalent complexes formed between this compound and its target enzymes, providing information on binding stoichiometry and affinity. acs.orgnih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for studying these delicate interactions under near-native conditions. acs.orgnih.govnih.gov

Studies using ESI-MS have successfully characterized the complexes between this compound and metallo-β-lactamases like BcII and CphA. acs.orgnih.gov For the dizinc (B1255464) enzyme BcII, ESI-MS results confirmed that this compound binds to the dizinc form of the enzyme, which is consistent with findings from solution assays. acs.orgnih.gov

A significant and unexpected finding from ESI-MS studies on the CphA enzyme, which is most active with a single zinc ion, was that the binding of this compound increased the affinity for a second metal ion. acs.orgnih.gov This demonstrates the power of direct ESI-MS analysis to not only screen for inhibitors but also to rapidly determine the enzyme:metal:inhibitor ratios, offering insights into the mechanism of inhibition. acs.orgnih.gov

The general workflow for such an analysis involves optimizing experimental parameters to detect the metallo-enzyme and its inhibitor complex, followed by measuring the relative abundance of the complex to assess inhibitor affinity. acs.orgnih.gov Fragmentation patterns, often induced by techniques like collision-induced dissociation (CID), can provide further structural information about the complex. uab.eduwikipedia.org

| Mass Spectrometry Technique | Enzyme Studied | Key Finding | Reference |

| Electrospray Ionization (ESI-MS) | BcII (dizinc MBL) | Confirmed inhibitor binding to the dizinc form of the enzyme. | acs.orgnih.gov |

| Electrospray Ionization (ESI-MS) | CphA (monozinc MBL) | Revealed that this compound binding promotes the binding of a second zinc ion. | acs.orgnih.gov |

| Tandem Mass Spectrometry (MS/MS) | General Ligand-Enzyme Complexes | Provides structural details of the complex through fragmentation analysis. | uab.eduwikipedia.org |

Other Spectroscopic Methods (e.g., Raman Spectroscopy, IR Absorption) for Chemical Analysis

Besides NMR and mass spectrometry, other spectroscopic methods such as Infrared (IR) and Raman spectroscopy provide valuable information about the chemical bonds and functional groups within this compound. savemyexams.commdpi.com

Infrared (IR) Absorption Spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. savemyexams.comudel.edu For this compound, key functional groups include the carboxylic acid and the thiol group.

O-H Stretch (Carboxylic Acid): A very broad absorption is typically observed in the range of 3000-2500 cm⁻¹. savemyexams.comuobabylon.edu.iq

C=O Stretch (Carboxylic Acid): A strong, sharp absorption appears around 1710 cm⁻¹. uobabylon.edu.iq

S-H Stretch (Thiol): A weak absorption is expected around 2600-2550 cm⁻¹, though it can sometimes be difficult to discern.

C-O Stretch (Carboxylic Acid): This appears in the 1300-1000 cm⁻¹ region. savemyexams.com

Aromatic C-H and C=C Stretches: These are also present, corresponding to the phenyl ring.

The following table outlines the characteristic IR absorption frequencies for the functional groups in this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H | 2500-3000 | Broad, Strong |

| Carboxylic Acid | C=O | 1680-1750 | Strong, Sharp |

| Thiol | S-H | 2550-2600 | Weak |

| Aromatic Ring | C=C | 1620-1680 | Medium |

| Carboxylic Acid | C-O | 1000-1300 | Strong |

Raman Spectroscopy is a complementary vibrational spectroscopy technique. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. mdpi.com This often makes it particularly useful for observing symmetric bonds, such as the S-H bond in thiols and C=C bonds in aromatic rings. mdpi.com For this compound, Raman spectroscopy can provide clear signals for the aromatic ring vibrations and the sulfur-containing functional group, complementing the data obtained from IR spectroscopy.

Challenges and Future Directions in Thiomandelic Acid Research

Strategies to Overcome Stability Issues (e.g., Oxidation of Thiol Moiety)

A primary obstacle in the clinical development of thiol-based inhibitors, including thiomandelic acid, is the chemical instability of the thiol moiety. researchgate.netresearchgate.net The thiol group is highly susceptible to oxidation, which can lead to the formation of inactive disulfides, compromising the compound's therapeutic efficacy. acs.orgacs.orgnih.gov Studies have demonstrated this time-dependent oxidation when thiol compounds are incubated in biological media. acs.orgnih.gov The inherent reactivity of thiols can also lead to unwanted side reactions and the formation of covalent oligomers. scispace.com To mitigate these stability issues, researchers are exploring several key strategies:

Chemical Derivatization: One approach is the derivatization of the thiol group to protect it from oxidation. scispace.com This involves modifying the thiol into a more stable functional group that can either be reactivated in vivo or still participate in binding to the target enzyme.

Prodrug Formulation: A prominent strategy is the conversion of this compound into a prodrug. acs.org By masking the reactive thiol group, the prodrug can remain stable in circulation until it reaches the target site, where enzymatic or chemical cleavage releases the active inhibitor. acs.org

Structural Modification: Introducing specific chemical groups to the analogue structure can enhance stability. Research on related thiol inhibitors has shown that the incorporation of fluorine, particularly trifluoromethyl (CF3) groups at the β-position of the thiol, can increase the compound's stability against oxidation. uit.no

Formulation with Stabilizers: The inclusion of metal-chelating agents, such as EDTA, in formulations can help inhibit the metal-catalyzed oxidation of thiol groups. scispace.com

These approaches aim to preserve the crucial thiol group, which is essential for the inhibitory activity of this compound analogues against MBLs. asm.orgnih.gov

Development of Prodrug Strategies for Targeted Delivery

The development of prodrugs represents a sophisticated strategy to enhance the stability and targeted delivery of this compound, thereby improving its therapeutic potential. mdpi.commdpi.comnih.gov The core principle is to mask the active functional groups of the drug, rendering it temporarily inactive but allowing for improved pharmacokinetic properties. mdpi.com

Early research suggested that simple thioesters of this compound could function as prodrugs. nih.govresearchgate.net These thioesters are recognized as substrates by MBLs, and upon enzymatic hydrolysis, they release the active this compound directly at the site of the resistance mechanism. nih.govresearchgate.net

A more advanced and highly explored approach involves creating cephalosporin-thiol conjugates. acs.orgresearchgate.netnih.gov This strategy is designed to exploit the natural mechanism of β-lactamases. researchgate.netnih.gov The MBL is intended to hydrolyze the β-lactam ring of the cephalosporin (B10832234) carrier, initiating a chemical cascade that releases the attached thiol inhibitor with high spatial and temporal control. acs.org Interestingly, one study found that while their cephalosporin-thiomandelic acid conjugate did not release the inhibitor as anticipated, the conjugate itself proved to be a potent and selective inhibitor of IMP-type MBLs. researchgate.netnih.gov This conjugate acted as a slowly turned-over substrate, indicating an alternative inhibitory mechanism for this class of prodrugs. researchgate.netnih.gov

Prodrug Strategies for this compound

| Prodrug Strategy | Mechanism of Action | Key Research Findings | Source |

|---|---|---|---|

| Thioester Derivatives | Enzymatic hydrolysis by MBLs releases the active this compound at the target site. | Identified as a potential starting point for the design of "pro-drugs." | nih.govresearchgate.net |

| Cephalosporin Conjugates | Designed for MBL-catalyzed hydrolysis of the cephalosporin core to trigger the release of the thiol inhibitor. | A this compound-cephalosporin conjugate demonstrated potent and selective inhibition of IMP-type MBLs, not by releasing the thiol, but by acting as a slowly turned-over substrate itself. | acs.orgresearchgate.netnih.gov |

Improving Selectivity and Minimizing Off-Target Interactions

A significant challenge in developing any enzyme inhibitor for clinical use is ensuring it acts selectively on its intended target while minimizing interactions with other enzymes in the body, particularly human metalloenzymes. researchgate.netresearchgate.net For this compound, the thiol group's ability to chelate zinc ions is key to its inhibition of MBLs, but this also creates a risk of binding to other essential zinc-containing proteins, leading to off-target effects. researchgate.netnih.gov

Improving selectivity is a major focus of analogue development. Structure-activity relationship (SAR) studies and computational modeling are crucial tools in this effort. Research has shown that modifying the scaffold of this compound can lead to more specific binding. For example, a cephalosporin-thiomandelic acid conjugate was found to be highly selective for IMP-type MBLs. acs.orgnih.gov Modeling studies indicated that this selectivity arises from specific, productive interactions between the this compound portion of the conjugate and key amino acid residues, such as Trp28, within the active site of the IMP enzyme. acs.orgnih.gov

The diversity among MBLs themselves presents another layer of complexity. Active sites can vary significantly between different MBL families (e.g., IMP, VIM, NDM), making the design of a single, broad-spectrum inhibitor that is also selective against human enzymes a formidable task. nih.gov Research has highlighted how different inhibitors show varying potency against different MBLs; for instance, some compounds are strong inhibitors of NDM-1 but much less effective against IMP-1. nih.govchemrxiv.org Therefore, current research often focuses on achieving high selectivity for specific, clinically important MBL families or on identifying structural features that confer broad-spectrum activity without compromising safety. acs.orgnih.gov

Emerging Research Frontiers for this compound Analogue Development

The quest for clinically viable MBL inhibitors has spurred the exploration of diverse chemical scaffolds and novel modifications of the this compound template. These emerging frontiers are guided by detailed structure-activity relationship (SAR) studies and new synthetic strategies.

Initial SAR studies established the core requirements for activity: the thiol and carboxylate groups are essential, and their close spatial arrangement enhances potency. asm.orgnih.govnih.gov Building on this foundation, researchers are investigating several innovative avenues:

Phosphonate (B1237965) Analogues: One promising direction is the replacement of the carboxylate group with a phosphonate moiety. Phosphonate analogues of mercapto-carboxylic inhibitors have been shown to possess enhanced inhibitory activity against MBLs like NDM-1, suggesting that this modification improves interaction with the enzyme's active site. acs.org

Amino Acid-Based Scaffolds: Researchers have designed and synthesized novel inhibitors based on natural amino acids, such as L-tyrosine and L-phenylalanine. tandfonline.comuq.edu.au By attaching a thiol-containing side chain to an amino acid backbone, new interactions with the enzyme can be achieved. Studies on L-benzyl tyrosine thiol derivatives found that modifying the benzyl (B1604629) ring with electron-donating groups resulted in better inhibition of IMP-1. tandfonline.com

Fluorinated Analogues: The introduction of fluorine into the inhibitor structure is being explored to improve metabolic stability and binding affinity. uit.no While not yet applied extensively to this compound itself, studies on related thiol inhibitors demonstrate that fluorination can be a viable strategy to enhance drug-like properties. uit.no

Structure-Based and Computational Design: Leveraging computational tools, such as molecular docking, allows for the virtual screening of large compound libraries and the rational design of novel analogues. uq.edu.au This approach helps in predicting how modifications to the this compound structure will affect binding to the MBL active site, guiding synthetic efforts toward more potent and selective compounds. researchgate.net

Emerging Analogues of this compound

| Analogue Class | Modification Strategy | Reported Advantage / Finding | Source |

|---|---|---|---|

| Phosphonate Analogues | Replacement of the carboxylic acid group with a phosphonic acid moiety. | Demonstrated enhanced inhibitory activity compared to the parent mercapto-carboxylic acids. | acs.org |

| L-Tyrosine Thiol Derivatives | Use of an L-benzyl tyrosine backbone with modifications on the benzyl ring. | Analogues with electron-donating groups on the benzyl ring showed improved inhibition against IMP-1. | tandfonline.com |

| Fluorinated Thiol Analogues | Incorporation of fluorine atoms into the chemical structure of related thiol inhibitors. | Can improve stability towards oxidation and influence inhibitory activity. | uit.no |

| Substituted Phenyl Analogues | Synthesis of various para-substituted analogues of this compound. | Used to establish structure-activity relationships and determine the importance of different functional groups. | researchgate.net |

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Chromatography :

- Purity assessment : Combine elemental analysis (C, H, S) with mass spectrometry for batch consistency .

How does this compound inhibit zinc-dependent β-lactamases, and what structural insights support its mechanism?

Advanced Research Focus

this compound acts as a broad-spectrum inhibitor by:

- Chelating zinc ions : The thiol and carboxyl groups bind to the active-site Zn²⁺, disrupting enzyme function .

- Structural evidence : X-ray crystallography (e.g., PDB ID 1JT1) reveals competitive inhibition with a Ki of 0.2 µM against Bacillus cereus β-lactamase .

Methodological approach : Use isothermal titration calorimetry (ITC) to quantify binding affinity and molecular dynamics simulations to model enzyme-inhibitor interactions.

How can researchers resolve contradictions in reported inhibitory efficacy of this compound across bacterial strains?

Advanced Research Focus

Discrepancies may arise from:

- Enzyme heterogeneity : Variants in metallo-β-lactamase (MBL) active sites (e.g., VIM vs. IMP subtypes) .

- Experimental variables : Differences in assay pH, zinc concentration, or pre-incubation time.

Resolution strategy :

What strategies ensure reproducibility in this compound bioactivity assays despite batch-to-batch variability?

Q. Advanced Research Focus

- Quality control : Request peptide content analysis (>95%) and TFA removal (<1%) if used in cell-based assays .

- Normalization : Adjust concentrations based on molar extinction coefficients (ε = 280 nm) for thiol quantification.

- Documentation : Publish raw HPLC traces, NMR spectra, and assay protocols in supplementary materials .

How should researchers design dose-response studies to evaluate this compound’s synergy with β-lactam antibiotics?

Q. Advanced Research Focus

- Checkerboard assay : Combine this compound (0.1–10 µM) with β-lactams (e.g., meropenem) in Pseudomonas aeruginosa cultures.

- Synergy metrics : Calculate fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .

- Controls : Include zinc-free medium to confirm metal-dependent inhibition.

What computational methods are suitable for predicting this compound derivatives with enhanced lactamase inhibition?

Q. Advanced Research Focus

- QSAR modeling : Use descriptors like logP, polar surface area, and zinc-binding energy to correlate structure-activity.

- Docking simulations : Screen derivatives against MBL targets (e.g., NDM-1) using AutoDock Vina .

- Validation : Synthesize top candidates and test IC₅₀ values via fluorogenic substrate assays (e.g., nitrocefin hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.